molecular formula C6H8O4 B054670 1-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 113020-21-6

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B054670
Key on ui cas rn: 113020-21-6
M. Wt: 144.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-N
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Patent
US08148532B2

Procedure details

Dimethyl 1,1-cyclopropanedicarboxylate (5 ml) was mixed with NaOH (1.4 g) in MeOH (40 ml)/water (4 ml). The reaction mixture was stirred at RT overnight and the solvent was evaporated. To the residue was added ether (50 ml), water (50 ml) and extracted once. The aqueous layer was acidified with 6N HCl and extracted three times with ether, the combined organic layer was washed with brine, dried and evaporated to give 1-(methoxycarbonyl)cyclopropanecarboxylic acid (4 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]([O:10]C)=[O:9])([C:4]([O:6][CH3:7])=[O:5])[CH2:3][CH2:2]1.[OH-].[Na+].O>CO>[CH3:7][O:6][C:4]([C:1]1([C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added ether (50 ml), water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted once
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
the combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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